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Compound Name:
2-Bromo-5-methoxyphenylboronic

acid

Cat. No.: B1293152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-5-methoxyphenylboronic acid is a versatile organoboron compound that serves as

a critical building block in modern organic synthesis. Its utility is most pronounced in palladium-

catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-

carbon bonds. This reaction is fundamental to the synthesis of complex biaryl and heteroaryl

scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The specific substitution pattern of 2-Bromo-5-methoxyphenylboronic acid, featuring a

bromine atom and a methoxy group, offers unique reactivity and allows for the strategic

introduction of the 2-bromo-5-methoxyphenyl moiety into target molecules. This guide provides

a comprehensive overview of its chemical properties, synthesis, and applications, with a focus

on detailed experimental protocols relevant to drug discovery and development.

Core Data Presentation
The quantitative physicochemical properties of 2-Bromo-5-methoxyphenylboronic acid are

summarized below for easy reference.
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Property Value

Molecular Formula C₇H₈BBrO₃

Molecular Weight 230.85 g/mol

CAS Number 89694-44-0

Appearance White to light yellow crystalline powder

Melting Point 214-216 °C

Boiling Point 376.6 °C at 760 mmHg

Density 1.61 g/cm³

Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-5-
methoxyphenylboronic acid
This protocol describes a representative method for the synthesis of the title compound from its

corresponding aryl bromide, a common route for preparing arylboronic acids.

Materials:

1-Bromo-2-iodo-4-methoxybenzene

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

Triisopropyl borate

Hydrochloric acid (HCl), 1 M aqueous solution

Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

Dry ice/acetone bath

Procedure:
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add

1-bromo-2-iodo-4-methoxybenzene (1.0 eq) and dissolve in anhydrous THF.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium

(1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this

temperature for 1 hour.

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring

the temperature remains below -70 °C.

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and

stir overnight.

Hydrolysis: Cool the flask to 0 °C in an ice bath and quench the reaction by the slow,

dropwise addition of 1 M HCl.

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl

acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be

purified by recrystallization or column chromatography on silica gel to yield 2-Bromo-5-
methoxyphenylboronic acid.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl
Synthesis
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of 2-
Bromo-5-methoxyphenylboronic acid with a generic aryl halide (Ar-X), a reaction central to

its application in drug discovery.

Materials:

2-Bromo-5-methoxyphenylboronic acid (1.2 eq)

Aryl Halide (e.g., 4-bromopyridine, 1.0 eq)

Palladium Catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

Anhydrous and degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1)

Schlenk flask or microwave vial

Inert gas supply (Argon or Nitrogen)

Procedure:

Reactant Setup: In a Schlenk flask or microwave vial, combine 2-Bromo-5-
methoxyphenylboronic acid, the aryl halide, the palladium catalyst, and the base.

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon).

Repeat this cycle three times to ensure an oxygen-free environment.

Solvent Addition: Add the degassed solvent system via syringe.

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous

stirring. Monitor the reaction progress by a suitable technique such as Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction

times typically range from 4 to 24 hours.

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash with water and then brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. The crude product is then purified by flash column chromatography on

silica gel to yield the desired biaryl compound.

Applications in Drug Development
Phenylboronic acids are crucial intermediates in the synthesis of pharmaceuticals. The 2-

bromo-5-methoxyphenyl moiety can be incorporated into complex molecular architectures to

modulate physicochemical properties and biological activity. A key application is in the

synthesis of kinase inhibitors, a major class of cancer therapeutics. For instance, substituted

phenyl groups are often found in the core structures of Aurora kinase inhibitors, which are

critical regulators of mitosis and are frequently overexpressed in cancers. The use of 2-Bromo-
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5-methoxyphenylboronic acid allows for the precise installation of this substituted aryl group

onto a heterocyclic core, forming the basis for potent and selective inhibitors.

Visualizations
The following diagrams illustrate the key chemical pathway and a general workflow associated

with the use of 2-Bromo-5-methoxyphenylboronic acid.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-
methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293152#2-bromo-5-methoxyphenylboronic-acid-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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